molecular formula C14H12BrClN2O2 B4929978 N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline

N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline

Cat. No. B4929978
M. Wt: 355.61 g/mol
InChI Key: PVWCNSGZJMPVHT-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline (abbreviated as BENC) is a chemical compound that has been extensively studied for its biological and pharmacological properties. BENC is a member of the nitroaniline family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, reduce inflammation, and inhibit the growth of cancer cells. N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has also been shown to have antioxidant properties, which may contribute to its biological activities.

Advantages and Limitations for Lab Experiments

N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological and pharmacological properties. However, N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has not been extensively studied in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline. Another area of research could focus on the development of new derivatives of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline with improved biological activities. In addition, future research could focus on the in vivo evaluation of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline to determine its potential as a therapeutic agent. Finally, research could focus on the elucidation of the mechanism of action of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline to better understand its biological activities.

Synthesis Methods

N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline can be synthesized through a multistep process that involves the reaction of 4-bromoacetophenone with ethylamine to form N-[1-(4-bromophenyl)ethyl]acetamide. This intermediate is then reacted with chlorosulfonic acid to form N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline. The synthesis of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been optimized to achieve high yields and purity.

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been extensively studied for its biological and pharmacological properties. It has been shown to have antimicrobial, anti-inflammatory, and anticancer activities. N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been tested against a variety of microorganisms, including bacteria, fungi, and viruses, and has shown promising results as a potential therapeutic agent. N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been studied for its anticancer activities and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2/c1-9(10-2-4-11(15)5-3-10)17-13-8-12(16)6-7-14(13)18(19)20/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWCNSGZJMPVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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